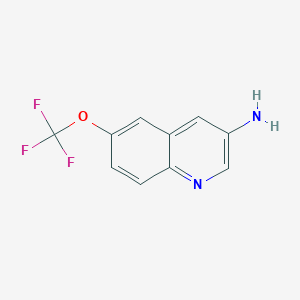

6-(Trifluoromethoxy)quinolin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-(trifluoromethoxy)quinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(14)5-15-9/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQIBMWSVRMIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Quinoline (B57606) and Trifluoromethylated Quinoline Scaffolds

The quinoline framework is a prominent structural motif in medicinal chemistry and materials science. rsc.org Its synthesis has been a subject of extensive research for over a century, leading to a variety of powerful, named reactions that form the bedrock of quinoline chemistry.

Classical Quinoline Synthesis Approaches (e.g., Skraup, Doebner-von Miller, Combes) and Associated Regioselectivity Challenges

Several classical methods provide robust access to the quinoline core, though they often face challenges, particularly concerning the regiochemical placement of substituents. mdpi.comiipseries.org

Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. The reaction is often vigorous and can suffer from low yields. researchgate.net

Doebner-von Miller Reaction : A more versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst (e.g., hydrochloric acid or Lewis acids) to react with anilines. iipseries.orgresearchgate.net This approach allows for the synthesis of a wider range of substituted quinolines. However, a significant challenge with both the Skraup and Doebner-von Miller reactions is regioselectivity. When using substituted anilines, the cyclization can proceed in two different ways, potentially leading to a mixture of isomeric products (e.g., 5- and 7-substituted quinolines from a meta-substituted aniline). A reversal of the standard regiochemistry has been observed in some cases, such as when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters, leading to 4-substituted quinolines instead of the expected 2-substituted products. researchgate.netnih.gov

Combes Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions (typically sulfuric acid). iipseries.orgwikipedia.org The initial reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. wikipedia.org

These classical syntheses, while foundational, often require harsh reaction conditions and can present significant challenges in controlling the precise placement of functional groups on the quinoline ring system. mdpi.com

Metal-Catalyzed and Catalyst-Free Synthesis Protocols for Aminoquinolines

Modern synthetic chemistry has introduced more sophisticated and milder methods for the construction of aminoquinolines, utilizing both metal catalysis and catalyst-free conditions to improve efficiency and selectivity.

Metal-Catalyzed Approaches: Transition-metal catalysis has become a cornerstone for the synthesis of complex amines. Palladium and copper catalysts are frequently employed in cross-coupling reactions to form C-N bonds. nih.govfrontiersin.org

Palladium-Catalyzed Reactions : Palladium catalysts, such as Pd(OAc)₂, are used in various cyclization and amination reactions. nih.gov For instance, a palladium-catalyzed intermolecular oxidative cyclization of N-arylenamines with isocyanides can produce 3-carbonyl-4-aminoquinolines. nih.gov Another strategy involves the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, catalyzed by Pd(OAc)₂ in the presence of an oxidant like Cu(OAc)₂, to yield 4-aminoquinolines. nih.gov

Copper-Catalyzed Reactions : Copper catalysts, particularly Cu(I) salts like CuI and CuBr, are effective for synthesizing aminoquinolines. nih.govfrontiersin.org A three-component reaction involving an imidoylative Sonogashira/cyclization cascade can produce 2-(alkyl/aryl)-4-aminoquinolines using a combination of palladium and copper catalysts. nih.govfrontiersin.org Copper-catalyzed [2+2+2] annulations have also been reported for the synthesis of 2,3-disubstituted 4-aminoquinolines from benzonitriles, aryliodonium salts, and ynamides. nih.gov

Catalyst-Free Protocols: While metal catalysis is powerful, developing catalyst-free methods is a significant goal for green chemistry. These reactions often rely on the inherent reactivity of the starting materials under specific conditions. mdpi.com

Annulation Reactions : Transition metal-free protocols have been developed for the synthesis of 3-acylquinolines through the formal [4+2] annulation of anthranils and enaminones. mdpi.com

Cycloaddition Reactions : Chemo- and regioselective [4+2]-cycloaddition of alkynes with in situ-generated azadienes provides a route to quinolines without the need for a metal catalyst. mdpi.com

The table below summarizes some modern approaches to aminoquinoline synthesis.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative Aromatization | Pd(OAc)₂ / Cu(OAc)₂ | Synthesizes 4-aminoquinolines from dihydroquinolinones. | nih.gov |

| Imidoylative Sonogashira/Cyclization | Pd(OAc)₂, Xantphos, CuBr | Three-component reaction for 2-substituted-4-aminoquinolines. | nih.govfrontiersin.org |

| [2+2+2] Annulation | CuI | Multicomponent reaction for 2,3-disubstituted 4-aminoquinolines. | nih.gov |

| Aza-Michael/Annulation | Methanesulfonic acid (MSA) / NaI | Transition metal-free synthesis of 3-acylquinolines. | mdpi.com |

Targeted Synthesis of 6-(Trifluoromethoxy)quinolin-3-amine and Related Trifluoromethoxy-Substituted Quinoline Derivatives

The synthesis of the target molecule, this compound, requires precise strategies for introducing both the trifluoromethoxy group and the amino group at specific positions on the quinoline scaffold.

Strategies for Introducing Trifluoromethoxy and Amino Groups onto Quinoline Ring Systems

Introduction of the Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its high lipophilicity and metabolic stability. mdpi.com Its introduction, however, can be challenging. Traditional methods often involve harsh conditions, such as the chlorine-fluorine exchange of aryl trichloromethyl ethers. mdpi.com More recent developments have provided milder and more versatile reagents. mdpi.com Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents has enabled the direct conversion of phenols or other nucleophilic aromatic substrates into trifluoromethoxy-containing compounds. mdpi.com Another approach is the decarboxylative fluorination of aryloxydifluoroacetic acids using reagents like AgF₂. mdpi.com

Introduction of the Amino (-NH₂) Group: Introducing an amino group onto a pre-formed quinoline ring can be achieved through various methods. Nucleophilic aromatic substitution (SₙAr) on halo-quinolines is a common strategy. frontiersin.org Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. nih.gov The synthesis can also start with an appropriately substituted aniline precursor, incorporating the amino group (often in a protected form, like a nitro group) before the quinoline ring is constructed, followed by a reduction step. clockss.org For example, a nitroquinoline can be reduced to an aminoquinoline using reagents like titanium(III) chloride. clockss.org

Regioselective Synthesis Approaches for Trifluoromethylated Quinoline Derivatives

Achieving regioselectivity in the synthesis of trifluoromethylated quinolines is crucial. The choice of synthetic method often dictates the final position of the CF₃ group. nih.gov

Modified Combes Synthesis : In a modified Combes pathway, the reaction of substituted anilines with trifluoromethyl-β-diketones can be used to produce trifluoromethylquinolines. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the aniline. wikipedia.org

Cycloaddition Reactions : Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles offers a highly regioselective route to α-trifluoromethylated pyridines and could be adapted for quinoline synthesis. nih.gov

Radical Annulation : A diastereoselective, radical-promoted annulation of CF₃-alkenyl quinolones with aldehydes provides access to trifluoromethyl-functionalized dihydrobenzo[k]phenanthridinones, where the CF₃ group exerts strong steric control, leading to exclusive diastereoselectivity. acs.org

The development of these methods allows for more predictable and controlled synthesis of quinolines bearing the trifluoromethyl group at specific positions. acs.org

Zn(II)-Mediated Alkynylation-Cyclization of o-Trifluoroacetyl Anilines for Quinoline Formation

A novel and efficient one-pot synthesis for 4-trifluoromethyl-substituted quinolines involves the Zn(II)-mediated alkynylation-cyclization of o-trifluoroacetyl anilines. nih.govacs.org This method provides a facile and highly regioselective route to these valuable compounds under mild conditions. nih.govacs.org

The reaction proceeds via a tandem process. Initially, the o-trifluoroacetyl aniline reacts with a terminal alkyne in the presence of a zinc(II) salt, such as zinc triflate (Zn(OTf)₂), and a base like triethylamine (B128534) (Et₃N). acs.org This first step forms a trifluoromethyl propargylic alcohol intermediate. Subsequent heating of this intermediate, mediated by the same zinc catalyst, promotes an intramolecular cyclization to form the 4-CF₃ quinoline ring system. acs.orgorganic-chemistry.org

The key features of this protocol are:

High Regioselectivity : The reaction exclusively yields the 4-trifluoromethylquinoline isomer. nih.govacs.org

Mild Conditions : The initial alkynylation can be carried out at room temperature, followed by heating at a moderate temperature (e.g., 50 °C) for the cyclization step. acs.org

One-Pot Procedure : The entire sequence can be performed in a single reaction vessel, simplifying the experimental setup. nih.govacs.org

The table below details the conditions for this specific synthesis.

| Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Trifluoroacetyl aniline, Terminal alkyne | Zn(OTf)₂, Et₃N | Toluene, 25 °C for 4h, then 50 °C for 4h | 4-Trifluoromethyl-substituted quinoline | acs.org |

This Zn(II)-mediated strategy represents a significant advancement, providing rapid access to a wide range of functionalized 4-trifluoromethylated quinolines. nih.govacs.org

Heating-Induced Desulfurization Annulation of CF3-Imidoyl Sulfoxonium Ylides for Quinoline Derivatives

A catalyst-free, heating-induced desulfurization annulation process has been developed for the synthesis of trifluoromethylated quinoline derivatives. This method involves the reaction of readily available CF3-imidoyl sulfoxonium ylides with isothiocyanates. scilit.comresearchgate.net The transformation proceeds under metal- and additive-free conditions, yielding biologically valuable 2-trifluoromethylquinoline derivatives with high efficiency. scilit.comresearchgate.net

It is important to note that this specific methodology leads to the formation of 2-trifluoromethyl-4-aminoquinolines, a different regioisomer from the quinolin-3-amine scaffold. scilit.com The reaction is characterized by its operational simplicity, use of accessible reagents, high efficiency, and scalability. researchgate.net

Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles with Organoboron Reagents for Polysubstituted Quinolin-3-amines

A modular approach for the synthesis of polysubstituted quinolin-3-amines utilizes the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. organic-chemistry.org This method is promoted by Manganese(III) acetate, a mild one-electron oxidant, which initiates a radical cascade process to construct the quinolin-3-amine framework. organic-chemistry.org

The reaction is noted for its practical and mild conditions, high efficiency, and broad compatibility with various functional groups, providing a direct route to functionalized quinoline derivatives. organic-chemistry.org The process demonstrates good regioselectivity and produces high yields. While traditional methods often require pre-existing aromatic structures, this approach allows for the direct construction of the polysubstituted quinoline skeleton. organic-chemistry.org Given the method's tolerance for a wide range of substrates, it is a viable pathway for synthesizing this compound by employing a 2-(2-isocyano-4-(trifluoromethoxy)phenyl)acetonitrile precursor.

Table 1: Oxidative Cyclization for Quinolin-3-amine Synthesis

| Starting Materials | Reagents | Key Features | Product Class | Ref |

|---|

Monofluoromethylation Reactions Applied to N-Heterocyclic Compounds, Including Quinoline-3-amine

The introduction of fluorinated methyl groups, such as the monofluoromethyl (CH₂F) group, is a key strategy in medicinal chemistry to enhance the metabolic stability and efficacy of molecules. researchgate.net While direct monofluoromethylation of the quinoline ring system can be challenging, derivatization of the amine group offers a viable alternative. One documented example involves the synthesis of monofluoromethyl selenoesters starting from quinoline-3-amine. researchgate.net This illustrates a method for the functionalization of the exocyclic amine group, which can be a critical step in modifying the compound's properties. researchgate.net

Derivatization Strategies and Functional Group Transformations

Once the this compound core is synthesized, it can undergo various chemical transformations to generate a diverse range of derivatives. These reactions can target the amine group or the quinoline ring system.

Nucleophilic Substitution Reactions Involving Amine and Other Reactive Positions

The primary amine group at the C-3 position of this compound is nucleophilic and can readily participate in substitution reactions. This allows for the synthesis of a wide array of N-substituted derivatives through reactions such as alkylation, acylation, and sulfonylation. The lone pair of electrons on the nitrogen atom can attack various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

For instance, the reaction of the amine with an acyl chloride or anhydride (B1165640) would yield the corresponding amide, while reaction with an alkyl halide could produce secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts with excess reagent. youtube.com

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. acs.org However, the substituents present on the this compound molecule significantly influence the outcome of such reactions.

The molecule has two rings with competing directing effects:

The Pyridine (B92270) Ring: This ring is inherently electron-deficient. The amino group (-NH₂) at the C-3 position is a strong activating group and is ortho-, para-directing. libretexts.org

The Benzene Ring: This ring contains the 6-(Trifluoromethoxy) group (-OCF₃). The trifluoromethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms and is considered a meta-director. youtube.com

In an electrophilic substitution reaction, the powerful activating effect of the C-3 amino group will dominate. However, electrophilic attack on the pyridine ring of quinoline is generally disfavored. Therefore, substitution is most likely to occur on the benzene ring. The amino group activates the entire quinoline system, and the substitution pattern will be directed by both the -NH₂ and -OCF₃ groups. The most probable sites for electrophilic attack are the C-5 and C-7 positions on the benzene ring, which are ortho and para to the activating nitrogen of the quinoline system and ortho/meta to the deactivating -OCF₃ group. For example, nitration of 8-aminoquinoline (B160924) amides has been shown to occur selectively at the C-5 and C-7 positions. acs.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Position | Nature of Group | Directing Effect |

|---|---|---|---|

| -NH₂ | C-3 | Activating | Ortho, Para |

Reduction Reactions Leading to Amines and Other Quinoline Derivatives

Reduction reactions are fundamental in the synthesis of aminoquinolines, often starting from the corresponding nitro compounds. The synthesis of this compound can be envisioned via the reduction of a 3-nitro-6-(trifluoromethoxy)quinoline precursor. This transformation is a common and effective method for introducing an amino group onto an aromatic ring.

Various reducing agents can be employed for this purpose. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). google.com Another widely used reagent is stannous chloride (SnCl₂), which effectively reduces nitro groups without affecting other sensitive functionalities, such as halogens, that might be present on the ring. researchgate.net This method is particularly useful for producing 6-aminoquinoline (B144246) derivatives from their 6-nitroquinoline (B147349) precursors. researchgate.net

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Key Advantages | Ref |

|---|---|---|---|

| Iron (Fe) filings | Hot acidic mixture (e.g., acetic acid) | Cost-effective, widely used | google.com |

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions for Amine Functionalization

While Sonogashira and Suzuki coupling reactions are powerful tools for forming carbon-carbon bonds, they typically involve the reaction of an organometallic reagent with an organic halide or triflate. Therefore, the primary amine of this compound does not directly participate in these reactions as a substrate. Instead, functionalization of the amine group is more commonly achieved through carbon-heteroatom coupling reactions, such as the Buchwald-Hartwig amination, which forms C-N bonds.

This type of reaction allows for the N-arylation or N-alkylation of the primary amine. In a typical Buchwald-Hartwig reaction, an aryl halide or triflate is coupled with the amine in the presence of a palladium catalyst and a suitable ligand. For this compound, this would involve the reaction of the 3-amino group with an aryl halide to form a diarylamine linkage. The general challenges in these couplings with amino-heterocycles can include catalyst inhibition by the heterocyclic nitrogen atom, but specialized ligand systems have been developed to overcome these issues. nih.govacs.org While specific examples employing this compound are not extensively documented, the principles of Pd-catalyzed C-N cross-coupling are well-established for the functionalization of primary aromatic amines. nih.govresearchgate.net

Table 1: Potential C-N Cross-Coupling Reactions for Amine Functionalization

| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | This compound + Aryl Bromide/Iodide | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos, BrettPhos), Base (e.g., LiHMDS) | N-Aryl-6-(trifluoromethoxy)quinolin-3-amine |

| Ullmann Condensation | this compound + Aryl Iodide | Copper Catalyst (e.g., CuI), Ligand, Base | N-Aryl-6-(trifluoromethoxy)quinolin-3-amine |

Condensation Reactions for the Formation of Schiff Bases and Related Amine-Derived Compounds

The primary amine at the 3-position of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). ekb.eg

The reaction is typically carried out by refluxing the aminoquinoline and the carbonyl compound in a suitable solvent, often with acid or base catalysis. This transformation is a robust and high-yielding method for elaborating the amine functionality. Studies on related aminoquinolines, such as 3-aminoquinoline (B160951) and 7-aminoquinoline, have demonstrated successful Schiff base formation with a wide variety of aromatic aldehydes. humanjournals.combepls.com These examples strongly suggest that this compound would behave similarly, yielding a range of N-((E)-benzylidene)-6-(trifluoromethoxy)quinolin-3-amines.

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Potential Schiff Base Product |

|---|---|

| Benzaldehyde | N-((E)-benzylidene)-6-(trifluoromethoxy)quinolin-3-amine |

| 4-Methoxybenzaldehyde | N-((E)-4-methoxybenzylidene)-6-(trifluoromethoxy)quinolin-3-amine |

| 4-Nitrobenzaldehyde | N-((E)-4-nitrobenzylidene)-6-(trifluoromethoxy)quinolin-3-amine |

Introduction of Cross-Linking Groups for Bioconjugation Applications

The 3-amino group of this compound serves as a nucleophilic handle for the introduction of cross-linking groups, enabling its use in bioconjugation. nih.gov Bioconjugation is the process of covalently linking molecules, such as a fluorescent probe or a drug, to biomolecules like proteins or nucleic acids. youtube.com The primary amine is a common target for this type of modification due to its reactivity with a variety of commercially available cross-linking reagents. thermofisher.com

Cross-linkers are molecules with two or more reactive ends. thermofisher.com To prepare this compound for bioconjugation, it would first be reacted with one end of a heterobifunctional cross-linker. For example, a cross-linker containing an N-hydroxysuccinimide (NHS) ester at one end and a different reactive group (e.g., a maleimide (B117702) or an alkyne) at the other could be used. The NHS ester would react with the 3-amino group to form a stable amide bond. This reaction introduces a new reactive moiety onto the quinoline scaffold, which can then be used to specifically conjugate it to a target biomolecule in a subsequent step.

Table 3: Common Amine-Reactive Cross-Linker Chemistries for Bioconjugation

| Reactive Group | Reacts With | Resulting Bond |

|---|---|---|

| N-Hydroxysuccinimide (NHS) ester | Primary amines | Amide |

| Isothiocyanate | Primary amines | Thiourea |

| Isocyanate | Primary amines | Urea |

| Aldehyde | Primary amines (requires reduction) | Secondary Amine |

Derivatization for Enhanced Spectroscopic Analysis and Chromatographic Detection in Research

In analytical research, derivatization is often employed to improve the detection and separation of analytes. actascientific.com The primary amine of this compound can be derivatized to enhance its properties for analysis by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.net

For GC analysis, which requires volatile and thermally stable compounds, the polarity of the amine group can be problematic, leading to poor peak shape and adsorption on the column. libretexts.org Derivatization methods such as silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., with trifluoroacetic anhydride, TFAA) replace the active hydrogens on the amine with nonpolar groups, increasing volatility and improving chromatographic performance. sigmaaldrich.com

For HPLC, especially with UV-Visible or fluorescence detection, derivatization is used to attach a chromophore or fluorophore to the analyte, significantly enhancing detection sensitivity. creative-proteomics.com While the quinoline ring itself is UV-active, attaching a highly fluorescent tag like a dansyl group (via reaction with dansyl chloride) can lower detection limits substantially. Such pre-column derivatization reactions render the molecule more amenable to reverse-phase HPLC separation and allow for trace-level quantification in complex matrices. creative-proteomics.commdpi.com

Table 4: Common Derivatization Strategies for Amine Analysis

| Analytical Technique | Derivatizing Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability. |

| Gas Chromatography (GC) | Acylating Agents | TFAA (Trifluoroacetic Anhydride) | Increase volatility, improve peak shape. |

| High-Performance Liquid Chromatography (HPLC) | Fluorogenic Labels | Dansyl Chloride | Add a fluorescent tag for sensitive detection. |

| High-Performance Liquid Chromatography (HPLC) | Fluorogenic Labels | FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) | Add a fluorescent tag for sensitive detection. |

Medicinal Chemistry and Drug Discovery Research

The Quinoline (B57606) Scaffold as a Privileged Structure in Contemporary Drug Discovery Efforts

The quinoline ring system, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.govtandfonline.comtandfonline.comrsc.org This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. scielo.brbenthamdirect.com Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents, among others. nih.govbenthamdirect.comnih.govbohrium.com

The synthetic versatility of the quinoline scaffold allows for the generation of a large number of structurally diverse derivatives, making it an attractive starting point for drug design. tandfonline.comnih.govnih.gov Its established presence in numerous marketed drugs and a significant number of drug candidates currently in clinical investigation underscores its importance and "druggability" in modern therapeutic development. tandfonline.comtandfonline.combohrium.com The quinoline nucleus serves as a key building block for many naturally occurring and synthetic compounds with significant biological activity. rsc.orgscielo.br

Impact of Trifluoromethoxy and Amine Functionalities on Pharmacological Profiles

The specific substituents on the quinoline core of 6-(Trifluoromethoxy)quinolin-3-amine, namely the trifluoromethoxy and amine groups, are critical in defining its potential pharmacological profile. These functional groups are strategically incorporated in drug design to modulate a molecule's physicochemical and biological properties. nih.govscilit.combohrium.com

The trifluoromethoxy group is known to be one of the most lipophilic substituents used in medicinal chemistry. mdpi.comresearchgate.net Lipophilicity is a key parameter that affects a drug's ability to cross biological membranes. mdpi.com The introduction of a trifluoromethoxy group can enhance a molecule's metabolic stability by making it resistant to enzymatic degradation, which can improve its bioavailability and half-life. nih.govmdpi.com This increased stability is due to the strong carbon-fluorine bonds, which resist metabolic oxidation. mdpi.com

The amine functional group is a versatile building block in drug design, present in a vast number of pharmaceuticals. amerigoscientific.comresearchgate.net Its basicity allows for the formation of water-soluble salts, which can be advantageous for formulation and administration. researchgate.netoit.edu The ability of amines to form hydrogen bonds is critical for drug-target interactions. whamine.com The presence of an amine group can influence a molecule's solubility and its ability to interact with biological targets like enzymes and receptors. oit.edu

| Functional Group | Hansch π Parameter (Lipophilicity) | Key Influence on Drug Properties |

|---|---|---|

| -H (Hydrogen) | 0.00 | Baseline reference |

| -CH₃ (Methyl) | +0.56 | Increases lipophilicity; can be a site for metabolic oxidation |

| -Cl (Chloro) | +0.71 | Increases lipophilicity; electron-withdrawing |

| -CF₃ (Trifluoromethyl) | +0.88 | Increases lipophilicity and metabolic stability; strong electron-withdrawing effect mdpi.com |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly increases lipophilicity and metabolic stability mdpi.comresearchgate.net |

| -NH₂ (Amine) | -1.23 | Increases polarity/solubility; acts as H-bond donor/acceptor amerigoscientific.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govnih.govresearchgate.net For quinoline derivatives, SAR studies have revealed that the nature and position of substituents on the ring system are critical determinants of potency and selectivity. mdpi.comresearchgate.net

The biological activity of quinoline derivatives is highly dependent on the substitution pattern.

Position 4: The 4-aminoquinoline (B48711) substructure is a well-known pharmacophore, particularly in the development of antimalarial drugs. mdpi.com Substitution at this position is often crucial for activity.

Position 6: Fluorine substitution at the C-6 position has been shown to significantly improve the antimicrobial activity of quinolones, largely by increasing the lipophilicity and cell wall penetration of the molecule. youtube.comslideshare.net The presence of the trifluoromethoxy group at this position in this compound is therefore significant.

Position 7: Substitutions at the C-7 position, often with rings like piperazine (B1678402) or pyrrolidine, are known to enhance the spectrum of activity for quinolone antibacterials. youtube.comslideshare.net

While the subject compound contains a trifluoromethoxy (-OCF3) group, understanding the role of the closely related trifluoromethyl (-CF3) group is instructive. The trifluoromethyl group is frequently used in drug design to enhance potency. mdpi.comhovione.comresearchgate.net Its strong electron-withdrawing nature can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. mdpi.com The -CF3 group is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles and, consequently, enhanced efficacy. mdpi.commdpi.com The incorporation of a -CF3 group can improve hydrogen bonding and electrostatic interactions with biological targets, thereby enhancing binding affinity. mdpi.com

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline Derivatives

Rational Drug Design and Computational Approaches

Modern drug discovery heavily relies on rational drug design and computational methods to accelerate the identification and optimization of new therapeutic agents. mdpi.commanchester.ac.uk These approaches are widely applied to quinoline derivatives. nih.gov

Computational tools such as molecular docking are used to predict how a molecule will bind to the active site of a target protein, providing insights into potential drug-receptor interactions. nih.govnih.govbioengineer.org This helps in the rational design of more potent and selective inhibitors. manchester.ac.uk

Other computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping are employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.govjneonatalsurg.com These models guide the design of new quinoline derivatives with improved therapeutic potential by identifying the key steric and electrostatic features required for optimal activity. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies Applied to Quinoline Derivatives

Drug design strategies for quinoline derivatives often employ both ligand-based and structure-based methodologies to identify and optimize new therapeutic agents. mdpi.com Quinoline and its analogues are recognized as valuable pharmacophores, and their derivatives have been developed to target a range of biological entities, including enzymes like gyrase, topoisomerase II, and various kinases. rsc.orgnih.gov

Ligand-based drug design focuses on a set of molecules known to interact with a target of interest. A key technique in this area is the three-dimensional quantitative structure-activity relationship (3D-QSAR). mdpi.com This method analyzes the relationship between the 3D structural properties of quinoline compounds and their biological activity. nih.gov By building predictive 3D-QSAR models, researchers can correlate the steric and electrostatic fields of the molecules with their therapeutic efficacy. mdpi.com For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, evaluates the steric and electrostatic contributions of different substituents on the quinoline ring to understand their impact on biological activity. mdpi.com These models help in identifying key pharmacophore sites that influence activity upon chemical substitution. mdpi.com

Structure-based drug design, conversely, relies on the known 3D structure of the biological target. This approach allows for the rational design of molecules that can fit into and interact with the target's binding site. The trifluoromethoxy group on the 6-position of the quinoline ring in this compound is a critical modification in this context. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently used in drug design to modulate electronic properties and enhance interactions with biological targets. mdpi.com The strong electron-withdrawing nature of the trifluoromethoxy group can significantly alter the electronic properties of the quinoline ring system, potentially improving binding selectivity and pharmacokinetic profiles. mdpi.comnih.gov

Table 1: Comparison of Drug Design Methodologies for Quinoline Derivatives

| Methodology | Basis | Key Techniques | Application to Quinoline Derivatives |

| Ligand-Based Design | Utilizes knowledge of active molecules (ligands) | 3D-QSAR, Pharmacophore Modeling, CoMFA | Correlates the 3D structure of quinoline analogues with their biological activity to guide the design of new compounds with enhanced potency. mdpi.comnih.gov |

| Structure-Based Design | Utilizes the 3D structure of the biological target | Molecular Docking, De Novo Design | Designs quinoline derivatives to fit precisely into a target's active site, optimizing interactions like hydrogen bonding and hydrophobic contacts. mdpi.com |

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in structure-based drug design to investigate how quinoline derivatives interact with their biological targets at an atomic level. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mode and affinity of compounds like this compound. mdpi.com For example, docking studies on quinoline derivatives have been used to investigate their interactions with target proteins such as serine/threonine kinases. nih.gov These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline scaffold or its substituents and the amino acid residues in the protein's active site. nih.gov The trifluoromethoxy group, due to its lipophilicity and ability to form specific interactions, can play a significant role in anchoring the molecule within the binding pocket. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational dynamics of the ligand-protein complex over time. nih.gov An MD simulation of a quinoline derivative complexed with its target can elucidate the stability of the binding pose predicted by docking. nih.gov For example, simulations can confirm the stability of hydrogen bonds formed between the ligand and target residues, providing a more dynamic and realistic view of the interaction. nih.gov These simulations were used to analyze the interaction between newly designed quinoline derivatives and serine/threonine protein kinase, providing deeper insights into their binding mechanism. nih.gov

Table 2: Key Interactions in Docking Studies of Quinoline Derivatives

| Interaction Type | Description | Example Target Residues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Serine, Threonine, Aspartate |

| Hydrophobic Interactions | Forces that cause nonpolar surfaces to associate with each other in an aqueous environment. | Leucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Tyrosine, Phenylalanine, Tryptophan |

| Halogen Bonding | A noncovalent interaction involving a halogen atom (e.g., fluorine in -OCF3). | Carbonyl oxygen, Nitrogen atoms |

Predictive Modeling for Optimized Pharmacodynamic Properties of Quinoline-Based Compounds

Predictive modeling, particularly through 3D-QSAR, is instrumental in optimizing the pharmacodynamic properties of quinoline-based compounds. mdpi.com By establishing a statistically robust correlation between the three-dimensional structures of a series of compounds and their biological activities, these models provide predictive power for newly designed molecules. nih.gov

The development of a 3D-QSAR model involves aligning a set of quinoline derivatives and calculating their steric and electrostatic fields. mdpi.com Using statistical methods like Partial Least Squares (PLS), a model is generated that can predict the activity of new compounds. The predictive accuracy of these models is rigorously validated through internal and external validation techniques, assessed by statistical parameters such as the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). nih.gov A study on quinoline derivatives as anti-gastric cancer agents reported a 3D-QSAR model with high predictive power, indicated by robust correlation coefficients. nih.gov

The output of these models, often visualized as contour maps, provides crucial insights for medicinal chemists. mdpi.com These maps highlight regions in 3D space around the quinoline scaffold where certain physicochemical properties are predicted to enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electropositive substituent at a specific position would increase potency, guiding the rational design of new derivatives like this compound for improved pharmacodynamic profiles. nih.gov

Table 3: Example Statistical Parameters for a 3D-QSAR Model of Quinoline Derivatives

| Parameter | Value | Description |

| R² (Training Set) | 0.931 | The coefficient of determination for the training set, indicating a strong correlation between predicted and actual activity. nih.gov |

| Q² (Cross-Validation) | 0.625 | The cross-validated correlation coefficient, indicating good internal predictive ability of the model. nih.gov |

| R² (Test Set) | 0.875 | The coefficient of determination for the external test set, confirming the model's ability to predict the activity of new compounds. nih.gov |

Biological Activity and Mechanistic Investigations in Vitro Studies

Evaluation of In Vitro Antiproliferative and Anticancer Activities

Derivatives of 6-(trifluoromethoxy)quinolin-3-amine have demonstrated notable antiproliferative and anticancer properties across various studies. The following sections detail these findings.

The cytotoxic effects of quinoline (B57606) derivatives have been evaluated against a panel of human cancer cell lines, revealing a range of potencies. For instance, a novel series of 4-anilinoquinazoline analogues, which share structural similarities with quinoline derivatives, were tested for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer cell lines (HCT116, HT29, and SW620) nih.gov. One compound, DW-8, showed significant anticancer efficacy and selectivity in the colorectal cancer cell lines, with IC50 values of 8.50 µM in HCT116, 5.80 µM in HT29, and 6.15 µM in SW620 cells nih.gov.

Similarly, the antiproliferative activity of other heterocyclic compounds has been explored. For example, a morpholine-based ligand and its nickel(II) complex were tested against human breast cancer cells (MCF-7) and colon carcinoma cells (C26) nih.gov. The nickel complex exhibited better cytotoxicity on both cancerous cell lines compared to normal cells nih.gov. Another study on a quinoline derivative, 4-morpholinopyrimido[4′,5′:4,5] selenolo (2,3-b) quinoline (MPSQ), demonstrated a dose-dependent inhibitory effect on the proliferation of different cancer cells, with colon adenocarcinoma (COLO 205) cells being the most sensitive researchgate.net.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| DW-8 | HCT116 (Colon) | 8.50 µM | nih.gov |

| DW-8 | HT29 (Colon) | 5.80 µM | nih.gov |

| DW-8 | SW620 (Colon) | 6.15 µM | nih.gov |

| MPSQ | COLO 205 (Colon) | 15 µM | researchgate.net |

The anticancer effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes such as DNA integrity, cell cycle progression, and apoptosis.

DNA Binding and Damage: Several quinoline derivatives have been shown to interact with DNA. The compound MPSQ, for example, was found to intercalate with DNA, with a preference for d(GpC)–d(CpG) sites researchgate.net. This interaction can lead to DNA damage, which is a key trigger for apoptosis mdpi.com. The cleavage of PARP, a protein involved in DNA repair, is a hallmark of apoptosis and has been observed in cells treated with such compounds mdpi.com.

Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. The quinoline derivative MPSQ was shown to affect cell cycle progression by arresting cells at the G2/M phase researchgate.net. Similarly, the 4-anilinoquinazoline analogue DW-8 induced cell cycle arrest at the G2 phase in colon cancer cells nih.gov. This arrest prevents cancer cells from dividing and proliferating.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a primary goal of cancer chemotherapy. Many quinoline derivatives have been shown to induce apoptosis through various signaling pathways. DW-8, for instance, activates the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 nih.gov. This leads to nuclear fragmentation and cell death nih.gov. The mitochondrial pathway of apoptosis is often implicated, involving the release of cytochrome c and the regulation by Bcl-2 family proteins nih.gov. Annexin V staining and measurement of mitochondrial membrane potential are common assays used to confirm apoptotic cell death induced by these compounds researchgate.net.

Beyond general cellular processes, certain quinoline derivatives have been found to inhibit specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs nih.gov. Several pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα mdpi.com. One compound, 2E, demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to that of the known anticancer drug etoposide mdpi.com. Novel 3-fluoro-6-methoxyquinoline derivatives have also been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV nih.gov.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling network that regulates cell growth and survival, and its dysregulation is frequently observed in cancer mdpi.com. While direct inhibition of this pathway by this compound derivatives is not extensively documented in the provided context, it is a common target for many anticancer compounds and represents a potential area for future investigation of this chemical class.

Antimicrobial and Antiprotozoal Activities

In addition to their anticancer properties, quinoline derivatives have also been investigated for their potential as antimicrobial agents.

The antibacterial activity of quinoline derivatives has been tested against both Gram-positive and Gram-negative bacteria.

Gram-Negative Bacteria (Escherichia coli): Escherichia coli is a common pathogen responsible for various infections mdpi.com. A series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety were synthesized and screened for their antimicrobial activity mdpi.com. One compound, 3l, showed the highest effect against E. coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL mdpi.com.

Gram-Positive Bacteria (Staphylococcus aureus): Staphylococcus aureus is a major cause of hospital-acquired infections nih.govresearchgate.net. The quinoline derivative HT61 has been shown to be effective against S. aureus biofilms, which are notoriously difficult to treat nih.gov. HT61 was found to reduce biofilm viability and was associated with increased expression of cell wall stress and division proteins nih.gov.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3l (a 7-methoxyquinoline derivative) | Escherichia coli | 7.812 µg/mL | mdpi.com |

| HT61 | Staphylococcus aureus (biofilm) | Effective at reducing viability | nih.gov |

The therapeutic potential of quinoline derivatives extends to fungal and viral pathogens.

Antifungal Activity: The same study that identified the potent antibacterial compound 3l also evaluated its antifungal activity. This compound demonstrated the highest effect against Candida albicans, with an MIC of 31.125 µg/mL mdpi.com.

Antiviral Activity (Enterovirus D68): Enterovirus D68 (EV-D68) is a non-polio enterovirus that can cause moderate to severe respiratory illness nih.govresearchgate.net. In the search for effective antiviral agents, a series of novel quinoline analogues were identified as potent inhibitors of EV-D68 nih.govresearchgate.netnih.gov. One particular compound, designated as 19, exhibited potent antiviral activity with an EC50 value ranging from 0.05 to 0.10 µM against various EV-D68 strains researchgate.net. Mechanistic studies suggest that these compounds work by interacting with the viral protein VP1 nih.govresearchgate.net.

Mechanistic Studies of Anti-Leishmanial Activity

The anti-leishmanial potential of quinoline-based compounds is an active area of research. Mechanistic studies on some quinoline derivatives suggest that their mode of action may involve the disruption of mitochondrial function in Leishmania parasites. nih.govnih.govresearchgate.net This can lead to a decrease in the mitochondrial membrane potential and inhibition of oxygen consumption, ultimately causing parasite death. nih.govasm.org For instance, certain quinolin-4(1H)-imines have been shown to efficiently inhibit oxygen consumption in Leishmania infantum axenic amastigotes, pointing to an interference with the parasite's respiratory complexes. nih.gov Similarly, the depolarization of the mitochondrial membrane has been linked to the anti-leishmanial activity of other 4-aminoquinolines. nih.gov

However, specific mechanistic studies detailing the anti-leishmanial activity of this compound, particularly its direct interference with mitochondrial function, are not extensively documented in the currently available scientific literature.

Studies on Antimycobacterial Activity

Various quinoline derivatives have been investigated for their efficacy against Mycobacterium tuberculosis. The inclusion of trifluoromethyl groups in the quinoline structure has been a strategy in the development of new anti-tuberculosis agents. semanticscholar.org Studies on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives have indicated promising in vitro antimycobacterial activity. semanticscholar.org For example, some of these compounds have demonstrated significant inhibition of the M. tuberculosis H37Rv strain. semanticscholar.org The N-(2-arylethyl)quinolin-3-amine skeleton has also been identified as a promising scaffold for developing novel anti-mycobacterial compounds. mdpi.com

While the broader class of trifluoromethyl-aminoquinolines shows potential, specific data from in vitro studies on the antimycobacterial activity of this compound against M. tuberculosis or other mycobacterial species are not detailed in the available research.

Other Biological Activities under Investigation

Anti-inflammatory and Antioxidant Properties

Quinoline derivatives are recognized for their potential anti-inflammatory and antioxidant properties. mdpi.comnih.gov The antioxidant effect of some quinoline derivatives is attributed to the presence of a secondary nitrogen atom in the hydroquinoline ring, which can form a radical. mdpi.com The nature and position of substituents on the quinoline ring, such as methoxy and trifluoromethyl groups, are known to play a role in the antioxidant activity of these compounds. mdpi.com

Specific research detailing the anti-inflammatory and antioxidant properties of this compound is limited. General studies on related structures suggest that the trifluoromethoxy group could influence these activities, but dedicated investigations are required for confirmation.

Effects on Neurotransmitter Activation and Immunomodulation Pathways

The effects of quinoline derivatives on neurological and immunological pathways are areas of growing interest. For instance, some 2-aminoquinolines have been found to act as potent agonists of Toll-like receptor 8 (TLR8), indicating immunomodulatory potential. nih.gov In the context of neurotransmission, a study on 2-amino-6-trifluoromethoxy benzothiazole, a compound with a related trifluoromethoxy-substituted aromatic amine structure, suggested it may act as an antagonist of excitatory amino acid neurotransmission. nih.gov

However, there is a lack of specific studies investigating the effects of this compound on neurotransmitter activation or its potential to modulate immunomodulatory pathways.

Receptor Binding and Biological Target Modulation Studies

Quinoline-based molecules have been designed to target a variety of biological receptors and enzymes. For example, they have been investigated as inhibitors of c-Met, EGF, and VEGF receptors, which are implicated in carcinogenic pathways. nih.gov The specific substitutions on the quinoline ring are crucial for determining the binding affinity and selectivity for different biological targets.

Currently, there is a paucity of published data from receptor binding assays or studies on biological target modulation specifically for this compound.

Detailed Protein-Ligand Interaction Studies

Molecular docking and other computational methods are valuable tools for understanding the interactions between small molecules and their protein targets. Such studies have been conducted for various quinoline derivatives to elucidate their binding modes. For instance, docking studies of quinoline-3-carboxamide derivatives with DNA damage response (DDR) kinases have provided insights into their binding stability and selectivity. mdpi.com These computational analyses often reveal key interactions, such as hydrogen bonds and π-π stacking, between the quinoline scaffold and amino acid residues in the active site of the target protein. nih.gov

Detailed protein-ligand interaction studies, including molecular docking and dynamics simulations, specifically for this compound are not widely available in the scientific literature. Such studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Determination of Binding Affinity to Specific Biological Targets

At this initial stage of research, specific biological targets for this compound have not yet been publicly disclosed in the reviewed scientific literature. The determination of binding affinity is a crucial step that typically follows preliminary screening assays, which would identify potential protein or nucleic acid partners for the compound.

Future research will likely involve screening this compound against a panel of biologically relevant targets, such as kinases, receptors, or enzymes, which are often implicated in disease pathways. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki). The resulting data would be presented in a format similar to the hypothetical table below.

Hypothetical Data Table: Binding Affinity of this compound for Selected Biological Targets

| Biological Target | Assay Type | Binding Affinity (K_d/K_i) |

|---|---|---|

| Target X Kinase | Radioligand Binding | Data Not Available |

| Target Y Receptor | Surface Plasmon Resonance | Data Not Available |

Comprehensive Cellular Assays for Effects on Cell Viability and Proliferation

Similarly, comprehensive data from cellular assays detailing the effects of this compound on cell viability and proliferation are not yet available in the public domain. Such studies are fundamental to understanding the compound's cellular mechanism of action and its potential cytotoxic or cytostatic effects.

Standard assays, including MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or CellTiter-Glo® luminescent cell viability assays, would be utilized to assess the impact of the compound on the metabolic activity and viability of various cell lines. Proliferation would be measured using techniques like BrdU (bromodeoxyuridine) incorporation assays or by direct cell counting over time. These experiments would determine key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The findings would be integral to establishing a preliminary therapeutic window and identifying cell lines that are particularly sensitive to the compound.

Hypothetical Data Table: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay Type | Endpoint | Value (IC_50/EC_50) |

|---|---|---|---|

| Cancer Cell Line A | MTT Assay | Cell Viability | Data Not Available |

| Cancer Cell Line B | BrdU Incorporation | Cell Proliferation | Data Not Available |

Further investigations are required to generate the necessary data to fully characterize the in vitro biological activity of this compound.

Advanced Research Applications

Development as Fluorescent Probes for Bioimaging and Sensing Applications

Quinoline-based fluorescent probes are extensively utilized for bioimaging due to their favorable photophysical properties and their ability to function as sensitive molecular sensors. crimsonpublishers.comcrimsonpublishers.com The strategic placement of electron-donating and electron-withdrawing groups on the quinoline (B57606) core in 6-(trifluoromethoxy)quinolin-3-amine makes it an excellent candidate for developing high-performance fluorescent probes for cellular imaging. nih.govnih.gov

The fluorescence of this compound is governed by an Intramolecular Charge Transfer (ICT) mechanism. rsc.org In the excited state, there is a significant transfer of electron density from the electron-donating amino group at the 3-position to the electron-withdrawing trifluoromethoxy group at the 6-position through the quinoline π-system. nih.gov This ICT process results in a large change in the dipole moment between the ground and excited states, which has two important consequences:

Large Stokes Shift : The significant geometric relaxation in the excited state leads to a large separation between the maximum absorption and emission wavelengths (Stokes shift). This is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. nih.gov

Solvatochromism : The emission wavelength is highly sensitive to the polarity of the surrounding environment. In more polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. nih.gov

This strong ICT character is a direct result of the push-pull electronic configuration of the molecule. Theoretical and experimental studies on similar amino-substituted quinolines confirm that the twisting of the amino group in the excited state can lead to a highly polarized, stabilized conformation known as a Twisted Intramolecular Charge Transfer (TICT) state, which is responsible for the observed fluorescence characteristics. mdpi.comnih.gov

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Toluene | 33.9 | 350 | 430 | 80 |

| Dichloromethane | 40.7 | 355 | 485 | 130 |

| Acetonitrile | 45.6 | 358 | 510 | 152 |

| Methanol | 55.4 | 360 | 540 | 180 |

The unique photophysical properties of quinoline derivatives featuring both amino and trifluoromethyl groups make them excellent candidates for live-cell imaging. nih.govnih.gov Research has demonstrated that these types of fluorophores can act as specific, low-cost probes for imaging organelles within living cells. rsc.org

Specifically, certain 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group have been shown to selectively target the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov The Golgi apparatus is a critical organelle involved in modifying, sorting, and packaging proteins and lipids. rsc.org The ability to visualize this organelle in real-time is crucial for understanding its function in cellular processes. These quinoline-based probes offer several advantages for this application:

High Specificity : They show excellent colocalization with commercially available Golgi markers. nih.gov

Photostability : They are resistant to photobleaching, allowing for longer imaging times.

Two-Photon Microscopy Compatibility : Their large Stokes shift and ICT characteristics make them suitable for two-photon excitation, which allows for deeper tissue penetration and reduced phototoxicity. nih.gov

The mechanism for Golgi targeting is not fully elucidated but is thought to be related to the specific physicochemical properties (e.g., lipophilicity and molecular shape) conferred by the quinoline scaffold and its substituents. spirochrome.comcytoskeleton.com

Role as Versatile Building Blocks in Advanced Organic Synthesis and Materials Science

Beyond bioimaging, this compound serves as a valuable synthetic intermediate, or building block, for creating more complex functional molecules. fluorochem.co.uk The presence of distinct reactive sites and the unique electronic properties imparted by the trifluoromethoxy group are key to its versatility. rsc.org

As a building block, this compound offers several strategic advantages for organic synthesis. researchgate.net The primary amino group at the 3-position is a nucleophilic handle that can readily participate in a wide range of chemical transformations, such as amidation, alkylation, and transition metal-catalyzed cross-coupling reactions. This allows for the straightforward attachment of other molecular fragments, enabling the construction of intricate molecular architectures. acs.org

Furthermore, the trifluoromethoxy group significantly influences the reactivity and properties of the quinoline core. nih.gov As a potent, metabolically stable electron-withdrawing group, it modifies the electron density of the aromatic system, which can be exploited to direct further chemical modifications or to fine-tune the electronic properties of the final molecule for applications in medicinal chemistry or materials science. nih.govchemrxiv.org

In the field of materials science, there is potential for this compound to be incorporated into materials for Organic Light-Emitting Diodes (OLEDs). Specifically, its derivatives could function as phosphorescent sensitizers. rsc.org In many high-efficiency OLEDs, a process of sensitization is used where a "sensitizer" molecule harvests electrical energy to form an excited triplet state and then efficiently transfers that energy to a phosphorescent emitter (dopant), which then produces light. nih.gov

For a molecule to be an effective sensitizer (B1316253), it must have a high triplet energy level—higher than that of the phosphorescent emitter. The quinoline scaffold, especially when functionalized with electron-withdrawing groups like -OCF₃, can be engineered to possess a high triplet energy. By incorporating the this compound unit into a larger host or sensitizer molecule, its electronic properties could be harnessed to facilitate efficient energy transfer to red or green phosphorescent dopants, such as iridium(III) complexes. beilstein-journals.orgrsc.org This strategy is crucial for harvesting all electrically generated excitons (both singlets and triplets) and achieving near-100% internal quantum efficiency in OLEDs.

| Property | Desired Characteristic | Role of this compound Moiety |

|---|---|---|

| Triplet Energy (ET) | High (ET(sensitizer) > ET(emitter)) | The quinoline core and -OCF₃ group can help maintain a high triplet energy level. |

| Thermal Stability | High (Tg > 100 °C) | The rigid quinoline structure contributes to the thermal stability of the final material. |

| Exciton Harvesting | Efficient intersystem crossing (ISC) | Can be incorporated into larger systems designed for efficient triplet formation. |

| Energy Transfer | Efficient Förster or Dexter energy transfer | Serves as the core scaffold for building molecules with appropriate energy levels for transfer. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enhanced Regioselective Functionalization

The functionalization of the quinoline (B57606) core at specific positions is critical for modulating its pharmacological activity. While classical methods for quinoline synthesis, such as the Skraup and Friedländer reactions, have been foundational, future research is increasingly focused on developing more efficient and regioselective modern synthetic strategies. researchgate.netfrontiersin.org The goal is to precisely modify scaffolds like 6-(trifluoromethoxy)quinolin-3-amine to fine-tune their properties.

Advanced synthetic methods such as transition-metal-catalyzed cross-coupling and C-H bond functionalization are emerging as powerful tools. These techniques offer the potential to introduce a wide range of substituents onto the quinoline ring with high precision, bypassing the often harsh conditions and limited scope of classical methods. For instance, developing C-H activation protocols specific to the quinoline nucleus would allow for direct derivatization at positions that are otherwise difficult to access, enabling the synthesis of novel analogues of this compound.

Furthermore, the principles of green chemistry, including the use of ultrasound-assisted reactions or multicomponent reactions in environmentally benign solvents like water, are being explored to generate bioactive quinoline derivatives with higher yields and reduced environmental impact. frontiersin.org These modern approaches are crucial for building libraries of compounds for high-throughput screening and accelerating the drug discovery process.

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

| Strategy | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Classical Methods (e.g., Friedländer) | Condensation reactions to form the quinoline ring system. | Well-established, good for basic scaffold synthesis. | Synthesis of the core quinoline structure. |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add substituents. | High regioselectivity, broad substrate scope. | Selective functionalization at various positions of the quinoline ring. |

| C-H Bond Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds. | Atom economy, step efficiency, access to novel derivatives. | Direct and selective introduction of functional groups without pre-functionalization. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | High efficiency, molecular diversity, operational simplicity. | Rapid generation of a diverse library of complex quinoline derivatives. researchgate.net |

Advanced Structure-Activity Relationship Studies for Optimized Bioactivity Profiles

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. For the this compound scaffold, advanced SAR studies are essential to guide the design of derivatives with enhanced potency and selectivity. ijrpr.com Minor structural modifications to the quinoline core can lead to significant changes in biological outcomes. preprints.orgresearchgate.netresearchgate.netnih.gov

Future research will heavily rely on computational and in silico methods to predict and rationalize the activity of novel compounds. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and comparative molecular field analysis (CoMFA) can correlate the 3D structure of ligands with their biological activity, providing insights for designing more potent molecules. mdpi.com Molecular docking studies can predict how derivatives bind to specific biological targets, such as protein kinases, which are often implicated in cancer. mdpi.comnih.gov This allows for the rational design of inhibitors with improved affinity and specificity.

Fragment-based drug discovery (FBDD) is another emerging trend. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The this compound scaffold itself could be considered a key fragment, which can be elaborated upon to optimize interactions within a target's binding site. These advanced SAR approaches are critical for moving beyond traditional trial-and-error methods and toward a more rational and efficient drug design process. acs.org

Table 2: Key SAR Insights for Quinoline-Based Kinase Inhibitors

| Structural Feature | Impact on Activity | Rationale |

|---|---|---|

| Substituents at C4-Anilino Moiety | Potency and selectivity. | Forms key hydrogen bonds with the kinase hinge region. mdpi.com |

| Substituents at C6 and C7 | Modulates solubility, cell permeability, and target interaction. | Can be modified to introduce additional binding interactions or improve pharmacokinetic properties. |

| Vinyl Group at C2 | Crucial for antiplasmodial activity in some derivatives. nih.gov | The double bond is considered essential for the compound's mechanism of action. nih.gov |

| Trifluoromethoxy Group at C6 | Increases lipophilicity and metabolic stability. | Enhances membrane permeability and reduces susceptibility to metabolic degradation. |

Integration of Multi-Target Ligand Design Principles for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. nih.gov The traditional "one molecule, one target" approach is often insufficient for treating such multifactorial conditions. Consequently, the design of multi-target-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. mdpi.comresearchgate.netresearchgate.netmdpi.com The quinoline scaffold is well-suited for the development of MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores to interact with multiple targets simultaneously. researchgate.net

Application of Prodrug Strategies in Quinoline-Based Research

Despite promising in vitro activity, many quinoline-based compounds face challenges in clinical development due to poor pharmacokinetic properties, such as low bioavailability or inability to cross the blood-brain barrier. mdpi.comresearchgate.netnih.gov Prodrug strategies offer a powerful solution to overcome these limitations. mdpi.compreprints.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For quinoline-based research, prodrug strategies could involve temporarily masking polar functional groups through methods like esterification to enhance lipophilicity and improve membrane permeability. mdpi.com Once inside the target tissue, endogenous enzymes would cleave the masking group, releasing the active quinoline drug where it is needed. mdpi.com Another approach involves N-alkoxyquinoline prodrugs, which can release the parent quinoline drug upon reduction in hypoxic environments, a characteristic of solid tumors. rsc.org Applying such strategies to derivatives of this compound could significantly enhance their therapeutic potential by ensuring that the active compound reaches its biological target in sufficient concentrations. The development of effective prodrugs is a key trend that could help translate promising laboratory findings into clinical practice. researchgate.net

Development of Next-Generation Therapeutic Candidates from Quinoline Scaffolds

The quinoline scaffold is a privileged structure that continues to yield next-generation therapeutic candidates for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comijrpr.compreprints.orgresearchgate.net Quinoline derivatives have been successfully developed as kinase inhibitors for cancer therapy, with several compounds approved by the FDA. nih.gov The unique electronic and structural properties of the quinoline ring allow it to effectively interact with the ATP-binding site of many kinases. nih.gov

The this compound scaffold, with its potential for improved metabolic stability and synthetic versatility, is a strong candidate for the development of next-generation kinase inhibitors. nih.gov Future research will focus on designing derivatives with high potency and selectivity for specific kinase targets implicated in cancer progression. nih.gov Furthermore, the broad biological activity of quinolines suggests that this scaffold could be exploited to develop novel treatments for other diseases as well. nih.gov By combining advanced synthetic methods, rational drug design principles, and innovative strategies like multi-target ligand design and prodrugs, researchers can continue to unlock the therapeutic potential of quinoline-based compounds, leading to the development of new and effective medicines. mdpi.comijrpr.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Tacrine |

Q & A

Q. What are the optimal synthetic routes for 6-(Trifluoromethoxy)quinolin-3-amine?

A two-step approach is commonly employed:

- Step 1 : Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, reacting a quinoline precursor with trifluoromethylating agents like (trifluoromethyl)copper complexes under inert conditions .

- Step 2 : Functionalize the 3-position with an amine group. Reductive amination using sodium borohydride (NaBH₄) and titanium isopropoxide (Ti(O-iPr)₄) has shown efficacy for similar quinoline derivatives, yielding ~50–70% after purification via column chromatography (eluent: hexanes/EtOAc mixtures) .

- Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unsubstituted intermediates.

Q. How can solubility and stability be experimentally determined for this compound?

- Solubility : Use a synthetic method where excess solute is equilibrated in solvents (e.g., methanol, DMF, acetone) at controlled temperatures (298.15–343.55 K). Measure saturation concentrations via gravimetric or UV-Vis analysis. Correlate data using the modified Apelblat equation to predict temperature-dependent behavior .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor structural integrity via HPLC and ¹H NMR .

Q. What spectroscopic techniques are critical for characterization?

- ¹H/¹³C NMR : Assign peaks based on quinoline’s aromatic protons (δ 7.5–9.0 ppm) and trifluoromethoxy group (distinct splitting patterns due to CF₃ coupling) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, theoretical m/z 229.0589 vs. observed 229.0592 .

- XRD : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtained (e.g., via slow evaporation in DCM/hexane) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodology :

- Synthesize analogs with variations in the trifluoromethoxy position (e.g., 5- vs. 6-substitution) or amine substituents (e.g., alkyl vs. aryl groups).

- Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or PI3Kδ) and compare IC₅₀ values. For example, PI3Kδ inhibitors with quinoline scaffolds show nanomolar potency in inflammation models .

- Use molecular docking to predict binding affinities against target proteins (e.g., cannabinoid receptors or quinoline-dependent enzymes) .

- Data analysis : Correlate electronic effects (Hammett constants) of substituents with activity trends.

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in antimicrobial vs. anti-inflammatory activity may arise from assay conditions (e.g., bacterial strain specificity or cell-line variability).

- Resolution :

- Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

- Use meta-analysis to identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v).

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Approach :

- Calculate physicochemical descriptors (LogP, PSA, molecular weight) using tools like SwissADME. Aim for LogP ~2–3 and PSA <90 Ų for optimal BBB permeability.

- Perform MD simulations to assess membrane partitioning in lipid bilayers.

- Validate predictions with in vivo PET imaging using radiolabeled analogs (e.g., [¹¹C]- or [¹⁸F]-tags) .

Q. What in vivo models are suitable for evaluating neuroprotective or anticancer potential?

- Neuroprotection : Use transgenic ALS models (e.g., SOD1 mice) to assess survival extension and motor function, referencing riluzole-like mechanisms .

- Anticancer : Test in xenograft models (e.g., HT-29 colon cancer) with compound administered via oral gavage. Monitor tumor volume and perform immunohistochemistry for apoptosis markers (e.g., caspase-3) .

Methodological Tables

Retrosynthesis Analysis